molecular formula C13H18N2O4 B13396722 Cbz-beta-N,N-dimethylamino-L-Ala

Cbz-beta-N,N-dimethylamino-L-Ala

Cat. No.: B13396722
M. Wt: 266.29 g/mol
InChI Key: VSFAUTHXTNQGIE-NSHDSACASA-N
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Description

Cbz-beta-N,N-dimethylamino-L-Ala, also known as Cbz-(S)-2-amino-3-(dimethylamino)propanoic acid, is a compound used in peptide synthesis. It is a derivative of L-alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the beta position is substituted with a dimethylamino group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-N,N-dimethylamino-L-Ala typically involves the protection of the amino group of L-alanine with a Cbz group. This is achieved by reacting L-alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected amino acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cbz-beta-N,N-dimethylamino-L-Ala undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

Cbz-beta-N,N-dimethylamino-L-Ala is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Cbz-beta-N,N-dimethylamino-L-Ala involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The dimethylamino group at the beta position can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

    Cbz-beta-amino-L-Ala: Similar structure but without the dimethylamino group.

    Cbz-beta-N-methylamino-L-Ala: Contains a single methyl group instead of two.

    Cbz-beta-N,N-diethylamino-L-Ala: Contains ethyl groups instead of methyl groups.

Uniqueness

Cbz-beta-N,N-dimethylamino-L-Ala is unique due to the presence of the dimethylamino group at the beta position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other applications where selective protection and reactivity are required .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m0/s1

InChI Key

VSFAUTHXTNQGIE-NSHDSACASA-N

Isomeric SMILES

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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